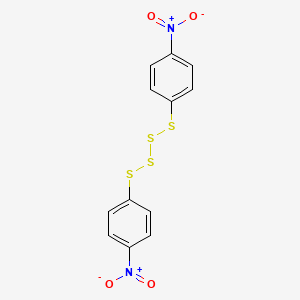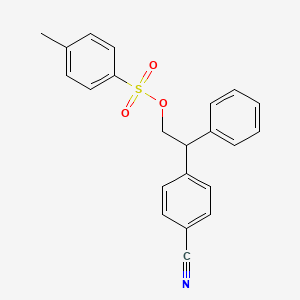![molecular formula C16H26O B14262478 2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one CAS No. 140896-14-6](/img/structure/B14262478.png)
2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(2,6,6-trimethylbicyclo[311]heptan-3-yl)pent-1-en-3-one is a complex organic compound with a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one typically involves multiple steps. One common method includes the reaction of 2,6,6-trimethylbicyclo[3.1.1]heptan-3-one with appropriate reagents to introduce the methyl and pentenyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one undergoes several types of chemical reactions, including:
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the compound.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions, such as:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Halogenating agents: Chlorine, bromine
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, alkanes, and halogenated derivatives .
Aplicaciones Científicas De Investigación
2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one has several scientific research applications:
Mecanismo De Acción
The mechanism by which 2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, influencing catalytic activity and metabolic processes . The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one: Shares a similar bicyclic structure but lacks the methyl and pentenyl groups.
2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene: Another bicyclic compound with a similar framework but different functional groups.
2,6,6-Trimethylbicyclo[3.1.1]heptane: A saturated bicyclic compound with similar structural features.
Uniqueness
The uniqueness of 2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one lies in its specific functional groups and the resulting chemical properties.
Propiedades
Número CAS |
140896-14-6 |
|---|---|
Fórmula molecular |
C16H26O |
Peso molecular |
234.38 g/mol |
Nombre IUPAC |
2-methyl-1-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)pent-1-en-3-one |
InChI |
InChI=1S/C16H26O/c1-6-15(17)10(2)7-12-8-13-9-14(11(12)3)16(13,4)5/h7,11-14H,6,8-9H2,1-5H3 |
Clave InChI |
KGZBXEKKIHCSKJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(=CC1CC2CC(C1C)C2(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


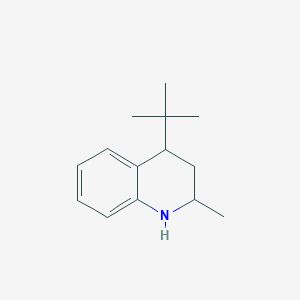
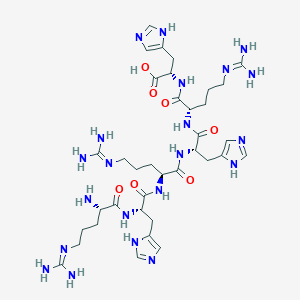
![4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14262415.png)
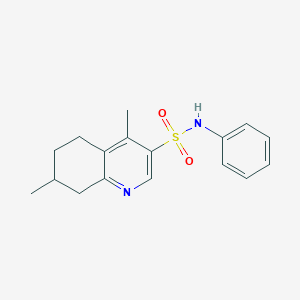
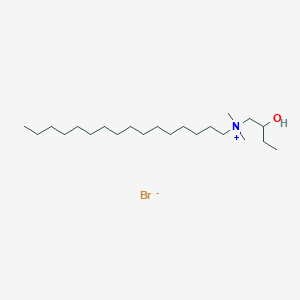
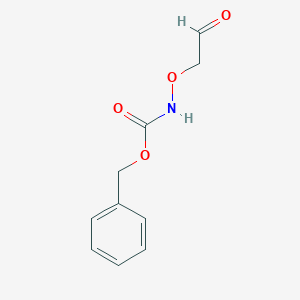
![O-[(2-Nitrophenyl)methyl]-L-serine](/img/structure/B14262440.png)
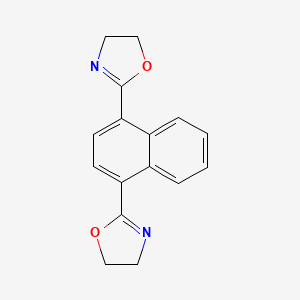

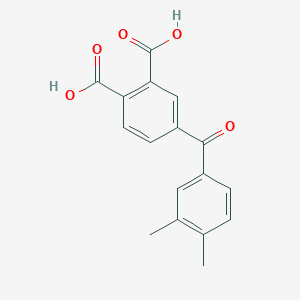
![N~1~,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine](/img/structure/B14262467.png)
